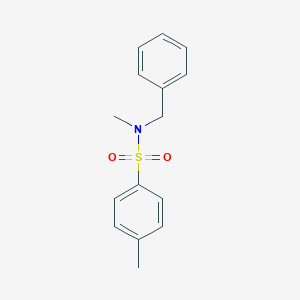

N-Benzyl-N-methyl-p-toluenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzyl-N-methyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

BTS is primarily utilized as an intermediate in the synthesis of sulfonamide antibiotics, which are essential for treating bacterial infections. Its structure allows for modifications that enhance the efficacy of these drugs.

Case Study:

A study demonstrated that BTS effectively inhibits the activity of myosin II ATPase, a critical enzyme in muscle contraction. This inhibition can be leveraged to develop treatments for muscle-related disorders, showcasing its potential therapeutic applications in medicine .

Organic Synthesis

Reagent in Organic Chemistry:

BTS serves as a reagent in various organic synthesis reactions. It is particularly useful for the preparation of complex molecules, aiding chemists in creating new compounds with desired properties.

Table 1: Common Reactions Involving BTS

| Reaction Type | Description | Yield (%) |

|---|---|---|

| N-Alkylation | Reacts with alkyl halides under basic conditions | 85-90 |

| Substitution Reactions | Participates in nucleophilic substitution reactions | 75-80 |

| Oxidation | Can be oxidized to form sulfonic acids | 70-75 |

Biochemical Research

Enzyme Inhibition Studies:

BTS is extensively used in biochemical research to study enzyme inhibition. It specifically inhibits calcium-stimulated myosin S1 ATPase activity, providing insights into muscle contraction mechanisms.

Mechanism of Action:

BTS decreases the rate of inorganic phosphate release and affects the dissociation of the myosin-ADP complex, which is crucial for muscle contraction . This mechanism has implications for understanding various muscular disorders.

Agricultural Chemistry

Formulation of Agrochemicals:

In agricultural chemistry, BTS is employed in the formulation of pesticides and herbicides. Its ability to enhance the efficacy of these chemicals supports sustainable agricultural practices.

Case Study:

Research indicates that incorporating BTS into pesticide formulations improves their effectiveness against specific pests while minimizing environmental impact .

Polymer Chemistry

Production of Specialty Polymers:

BTS can also be utilized in polymer chemistry to produce specialty polymers with enhanced properties such as thermal stability and chemical resistance.

Applications:

These polymers are vital in manufacturing durable goods and can be tailored for specific industrial applications, showcasing the versatility of BTS beyond traditional uses .

Propriétés

Numéro CAS |

3695-02-1 |

|---|---|

Formule moléculaire |

C15H17NO2S |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

N-benzyl-N,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)16(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

Clé InChI |

IKQGFXVFQYJVIG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |

Key on ui other cas no. |

3695-02-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.